REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]2[n:6]([cH:7]1)[c:8]([C:11]([O:13][CH2:12][CH3:14])=[O:15])[cH:9][n:10]2.[CH3:19][CH2:20][OH:21].[NH2:17][NH2:18].[OH2:16]>>[Br:1][c:2]1[cH:3][cH:4][c:5]2[n:6]([cH:7]1)[c:8]([C:11](=[O:13])[NH:17][NH2:18])[cH:9][n:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cnc2ccc(Br)cn12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NNC(=O)c1cnc2ccc(Br)cn12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |